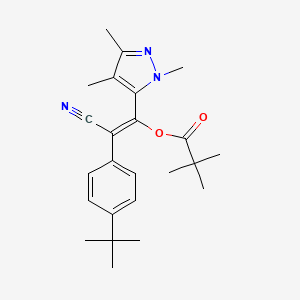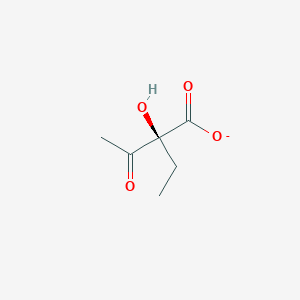
(S)-2-acetyl-2-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-acetyl-2-hydroxybutanoate is a 3-oxo monocarboxylic acid anion and a hydroxy monocarboxylic acid anion. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a butyrate. It is a conjugate base of a (S)-2-acetyl-2-hydroxybutanoic acid.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Production and Derivatives
Kinetic Resolution of 2-Hydroxybutanoate : The production of optically active D-2-hydroxybutanoate, a key intermediate for medicines and biodegradable poly(2-hydroxybutanoate), is achieved via kinetic resolution. NAD-independent L-lactate dehydrogenase is utilized for this process, yielding high concentrations and enantiomeric excess of D-2-hydroxybutanoate (Gao et al., 2011).
Conversion of Hydroxybutanoic Acid Enantiomers : Research demonstrates the conversion of (R)-3-Hydroxybutanoic acid to the (S)-enantiomer and its lactone, enabling the creation of enantiomerically pure (S)-3-hydroxybutanoic acid and derivatives from biopolymers like PHB (Griesbeck & Seebach, 1987).
Biopolymer Research and Applications
Poly(beta-hydroxybutyrate) Production : The study explores the behavior of microorganisms under feast/famine conditions, focusing on the accumulation of storage polymers like poly(beta-hydroxybutyrate). This research is crucial for understanding wastewater treatment processes and microbial response to varying substrate conditions (van Aalst-van Leeuwen et al., 1997).
Tissue Engineering Materials : Polyhydroxyalkanoates (PHAs), including poly 3-hydroxybutyrate (PHB), are investigated for their potential in tissue engineering. These biodegradable and thermoprocessable polymers show promise in medical devices and various tissue engineering applications (Chen & Wu, 2005).
Chemical Synthesis and Applications
Synthesis of Novel α-Hydroxy Acid Platform Molecules : Research into the synthesis of α-hydroxy acids (AHAs) with a four-carbon backbone structure, like methyl vinylglycolate and methyl-4-methoxy-2-hydroxybutanoate, explores new biomass-related routes for producing biodegradable polyester plastics (Dusselier et al., 2013).
Biodegradable Polycarbonates and Drug Delivery : The synthesis of environmentally benign copolymers derived from dihydroxybutyric acid is studied for potential applications in drug delivery systems. These copolymers demonstrate biodegradability and potential as carriers for platinum drugs (Tsai, Wang, & Darensbourg, 2016).
Eigenschaften
Produktname |
(S)-2-acetyl-2-hydroxybutanoate |
|---|---|
Molekularformel |
C6H9O4- |
Molekulargewicht |
145.13 g/mol |
IUPAC-Name |
(2S)-2-ethyl-2-hydroxy-3-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/p-1/t6-/m0/s1 |
InChI-Schlüssel |
VUQLHQFKACOHNZ-LURJTMIESA-M |
Isomerische SMILES |
CC[C@](C(=O)C)(C(=O)[O-])O |
Kanonische SMILES |
CCC(C(=O)C)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



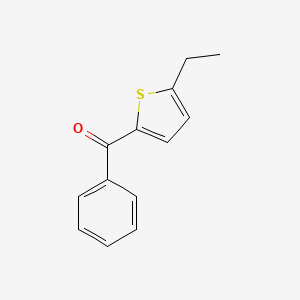
![2-[3-Methoxy-2-propoxy-5-[5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1258485.png)
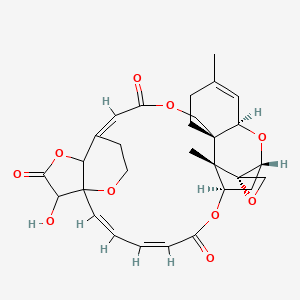

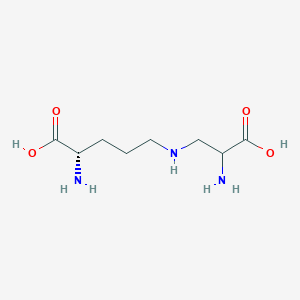
![3-Hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258494.png)
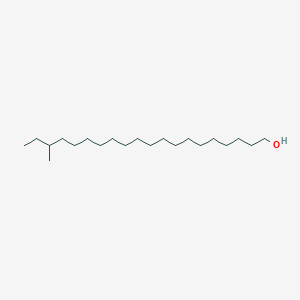
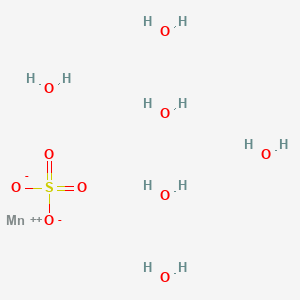
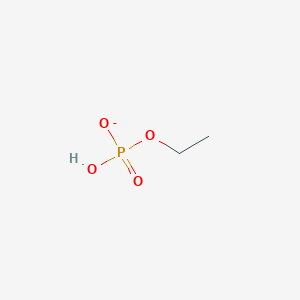
![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)


